physicochemical properties of 3-[(2-Nitrophenyl)amino]propanamide CAS 36332-43-1
physicochemical properties of 3-[(2-Nitrophenyl)amino]propanamide CAS 36332-43-1
An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Nitrophenyl)amino]propanamide (CAS 36332-43-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the precise characterization of small molecules is fundamental to predicting their behavior, from reaction kinetics to biological activity. 3-[(2-Nitrophenyl)amino]propanamide (CAS 36332-43-1) is a molecule of interest, featuring a constellation of functional groups—a secondary aromatic amine, an ortho-nitro group, and a primary amide—that impart a unique electronic and steric profile. Understanding its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its application in synthesis, drug design, and broader chemical research. These properties govern crucial parameters such as solubility, membrane permeability, and potential for intermolecular interactions, which are cornerstone considerations in drug development.[1]
This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 3-[(2-Nitrophenyl)amino]propanamide. In the absence of extensive published experimental data for this specific molecule, we leverage expert analysis of its structural components and data from analogous compounds. Furthermore, we outline authoritative, step-by-step protocols for the experimental determination of these key properties, empowering researchers to validate these predictions and generate robust, reliable data.
Part 1: Molecular Identity and Structure
A molecule's identity is defined by its structure, which in turn dictates its properties. The structural features of 3-[(2-Nitrophenyl)amino]propanamide suggest a compound with significant polarity, hydrogen-bonding capability, and potential for specific intermolecular interactions.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 36332-43-1 | [2] |
| Molecular Formula | C₉H₁₁N₃O₃ | [2] |
| Molecular Weight | 209.21 g/mol | [2] |
| IUPAC Name | 3-[(2-nitrophenyl)amino]propanamide | [2] |
| SMILES | NC(=O)CCNC1=CC=CC=C1=O | [2] |
| InChI | 1S/C9H11N3O3/c10-9(13)5-6-11-7-3-1-2-4-8(7)12(14)15/h1-4,11H,5-6H2,(H2,10,13) | [2] |
| InChIKey | WZTVOPGVBBHZGN-UHFFFAOYSA-N |[2] |
The molecule's architecture is centered around a 2-nitroaniline core linked via its amino group to a propanamide tail. This structure has several key implications:
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Hydrogen Bonding: The primary amide (-CONH₂) and the secondary amine (-NH-) groups are potent hydrogen bond donors and acceptors. The nitro group (-NO₂) acts as a strong hydrogen bond acceptor. This extensive hydrogen bonding potential is expected to significantly influence the compound's melting point and solubility.
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Polarity: The combination of the amide, amine, and nitro groups creates a high degree of polarity, which is a primary determinant of the compound's solubility profile and its interaction with biological targets.
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Electronic Effects: The nitro group is a powerful electron-withdrawing group. Its presence ortho to the secondary amine will decrease the basicity of the amine nitrogen and influence the acidity of the N-H proton.
Part 2: Predicted Physicochemical Properties
Quantitative structure-property relationships (QSPRs) and analysis of structurally similar compounds allow for the robust prediction of key physicochemical parameters.[3] These predictions provide a critical baseline for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Range | Rationale & Commentary |
|---|---|---|
| Physical State | Solid | The related nitrile compound is a solid. High potential for intermolecular hydrogen bonding and a molecular weight over 200 g/mol support this prediction. |
| Aqueous Solubility | Low to Moderate | The polar amide and amine groups promote water solubility, but the hydrophobic benzene ring limits it. Structurally related 3-nitroaniline has a low water solubility of 1.2 g/L.[4] The amide in our target compound may slightly improve this. |
| logP (Octanol/Water) | 1.0 - 1.8 (Estimated) | The partition coefficient (logP) is a measure of lipophilicity. A related compound, 3-[(2-nitrophenyl)amino]propanenitrile, has a predicted XlogP of 1.9.[5] Replacing the nitrile with the more polar amide group should lower the logP. |
| pKa (Acid Dissociation) | Acidic pKa: ~16-18Basic pKa: ~0-1 | The secondary amine N-H is the most acidic proton, but it is very weak. The electron-withdrawing nitro group reduces the basicity of the amine nitrogen, making its conjugate acid very strong (low pKa). |
| Polar Surface Area (PSA) | ~100-120 Ų (Estimated) | Calculated from constituent functional groups (Amide, Amine, Nitro). This relatively high value suggests the molecule may have poor passive diffusion across biological membranes. |
| Melting Point | >150 °C (Estimated) | Extensive intermolecular hydrogen bonding (amide-amide, amine-nitro) would require significant thermal energy to overcome, suggesting a relatively high melting point for its size. |
Part 3: Methodologies for Experimental Determination
To move from prediction to empirical fact, rigorous experimental protocols are required. The following methods represent standard, self-validating approaches for determining the core physicochemical properties of a novel compound like 3-[(2-Nitrophenyl)amino]propanamide.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105. It is the gold-standard method for determining the saturation solubility of a substance in water.
Methodology:
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Preparation: Add an excess amount of 3-[(2-Nitrophenyl)amino]propanamide to a known volume of deionized water in a glass-stoppered flask.
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Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a preliminary 24-hour period. Check for saturation. Continue agitation for another 24 hours, taking samples at 24-hour intervals until consecutive measurements are consistent (± 5%), indicating equilibrium has been reached.
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Phase Separation: Cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow for the sedimentation of undissolved solid. Centrifugation may be used to facilitate this process.
-
Sampling & Analysis: Carefully extract an aliquot from the clear, supernatant aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.
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Calculation: The solubility is reported in g/L or mol/L from the measured concentration in the saturated solution.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol 2: Octanol-Water Partition Coefficient (logP) Determination
This protocol describes the shake-flask method, aligned with OECD Guideline 107, for measuring a compound's lipophilicity.
Methodology:
-
Pre-saturation: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation of the solvents. Separate the phases.
-
Preparation: Dissolve a known mass of 3-[(2-Nitrophenyl)amino]propanamide in the pre-saturated water or n-octanol.
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Partitioning: Combine the solution with the other pre-saturated solvent in a separatory funnel. The volume ratio should be adjusted based on the expected logP.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the layers to separate completely. Centrifugation can aid separation.
-
Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P. The experiment should be repeated with varying solute concentrations and phase ratios to ensure consistency.
Part 4: Anticipated Spectral Properties
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¹H NMR:
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Aromatic Region (δ 6.5-8.5 ppm): Four protons on the benzene ring will exhibit complex splitting patterns due to their mutual coupling and the electronic influence of the nitro and amino groups.
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Amine N-H (δ 5-8 ppm): A broad singlet or triplet, which may exchange with D₂O.
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Aliphatic Protons (δ 2.5-4.0 ppm): Two methylene groups (-CH₂-CH₂-) will likely appear as triplets, coupled to each other and the amine proton.
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Amide -NH₂ (δ 7-8 ppm): Two broad singlets, which may exchange with D₂O.
-
-
FT-IR:
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N-H Stretch (3200-3500 cm⁻¹): Multiple sharp and broad peaks corresponding to the secondary amine and primary amide N-H bonds.
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C=O Stretch (1650-1690 cm⁻¹): A strong, sharp absorption characteristic of the primary amide carbonyl group.
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N-O Stretch (1500-1550 cm⁻¹ and 1330-1370 cm⁻¹): Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.
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Aromatic C=C Stretch (1450-1600 cm⁻¹): Several peaks in this region.
-
Part 5: Safety and Handling
Proper handling of any chemical substance is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment based on its functional groups (nitroaromatic, amine) is critical.
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Potential Hazards: Compounds containing nitroaniline moieties are often classified as toxic if swallowed, inhaled, or in contact with skin. They can be skin and eye irritants. Handle with care to avoid creating dust or aerosols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7]
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Handling Procedures: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7] Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and incompatible materials.[8]
Conclusion
3-[(2-Nitrophenyl)amino]propanamide is a molecule with a rich chemical functionality that defines its physicochemical profile. Based on its structure, it is predicted to be a polar solid with a high melting point, moderate aqueous solubility, and significant hydrogen bonding capacity. While these predictions offer a valuable starting point, this guide underscores the necessity of empirical validation. The detailed protocols provided herein offer a clear pathway for researchers to obtain the precise, high-quality data required to confidently advance their research and development objectives.
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